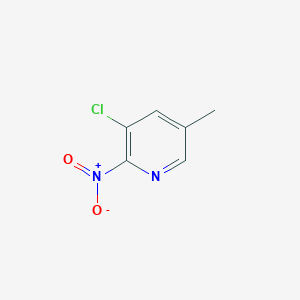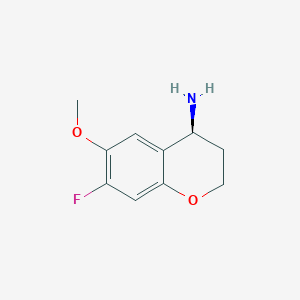
(S)-7-Fluoro-6-methoxychroman-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-7-Fluoro-6-methoxychroman-4-amine is a chiral organic compound with a unique structure that includes a fluorine atom, a methoxy group, and an amine group attached to a chroman ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-7-Fluoro-6-methoxychroman-4-amine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Methoxylation: The methoxy group is introduced through methylation of the hydroxyl group using methyl iodide and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-7-Fluoro-6-methoxychroman-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, under basic or acidic conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohol or amine derivatives.
Substitution Products: Thiol or amine-substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-7-Fluoro-6-methoxychroman-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of neurological disorders due to its ability to interact with specific neurotransmitter receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (S)-7-Fluoro-6-methoxychroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and methoxy group play crucial roles in its binding affinity and specificity. For instance, it may inhibit certain enzymes by forming strong hydrogen bonds or electrostatic interactions with the active site residues, thereby blocking the enzyme’s activity.
Comparación Con Compuestos Similares
(S)-7-Fluoro-6-methoxychroman-4-ol: Similar structure but with a hydroxyl group instead of an amine group.
(S)-7-Fluoro-6-methoxychroman-4-thiol: Similar structure but with a thiol group instead of an amine group.
(S)-7-Fluoro-6-methoxychroman-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
Uniqueness: (S)-7-Fluoro-6-methoxychroman-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its metabolic stability and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C10H12FNO2 |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
(4S)-7-fluoro-6-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO2/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5,8H,2-3,12H2,1H3/t8-/m0/s1 |
Clave InChI |
NPXIOWQKCYOJLM-QMMMGPOBSA-N |
SMILES isomérico |
COC1=C(C=C2C(=C1)[C@H](CCO2)N)F |
SMILES canónico |
COC1=C(C=C2C(=C1)C(CCO2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)pyridine-3-sulfonamide](/img/structure/B15233300.png)
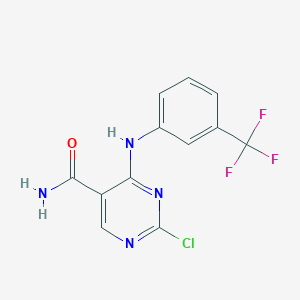
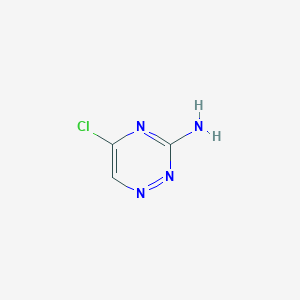

![3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15233334.png)
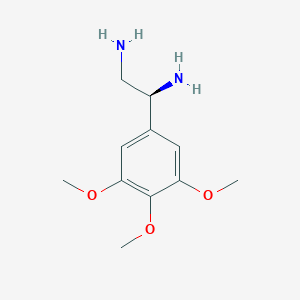
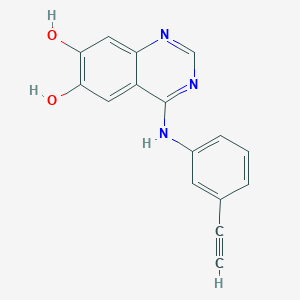

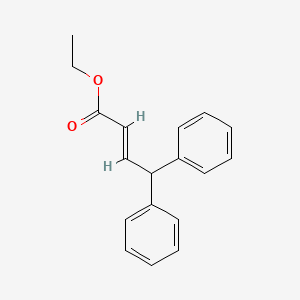


![Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B15233399.png)
